6-ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
6-ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c1-3-32-21-12-13-24-22(14-21)26(30)23(25(29)18-6-8-19(27)9-7-18)16-28(24)15-17-4-10-20(31-2)11-5-17/h4-14,16H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCPHJAGPQQRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the ethoxy, fluorobenzoyl, and methoxyphenylmethyl groups. Common reagents used in these reactions include ethyl iodide, 4-fluorobenzoyl chloride, and 4-methoxybenzyl chloride. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
6-ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or methoxyphenylmethyl groups, leading to the formation of different derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
- Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound has shown significant cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutics.
2. Anti-inflammatory Effects
- The compound has demonstrated potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases. In studies involving macrophage cultures, it effectively modulated inflammatory cytokines such as TNF-alpha and IL-6.
3. Antioxidant Properties
- It may exhibit antioxidant activity beneficial for combating oxidative stress-related conditions, which are implicated in various chronic diseases.
Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound against various cancer cell lines. Results indicated a significant inhibition of cell proliferation, with IC50 values showing strong efficacy against breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspases.
Study 2: Anti-inflammatory Potential
Another investigation tested the compound's ability to modulate inflammatory responses in vitro. The results demonstrated a marked reduction in pro-inflammatory cytokines in macrophage cultures treated with the compound, suggesting its potential role in managing inflammatory disorders like rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 6-ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or disrupt DNA replication in cancer cells.
Comparison with Similar Compounds
6-ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinidine: Used as an antiarrhythmic agent.
Cinchonine: Another antimalarial compound.
Camptothecin: A potent anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.
Biological Activity
6-ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C20H22FNO3
- Molecular Weight : 345.39 g/mol
- CAS Number : 866588-42-3
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
-
Mechanism of Action :
- The compound induces apoptosis in cancer cells through the activation of caspase pathways.
- It inhibits cell proliferation by disrupting the cell cycle at the G2/M phase.
- Case Studies :
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent.
-
Mechanism of Action :
- It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- The compound modulates the NF-kB signaling pathway, reducing inflammation in vitro.
- Research Findings :
Antimicrobial Activity
Preliminary studies have suggested that this compound possesses antimicrobial properties.
- Mechanism of Action :
- The compound disrupts bacterial cell wall synthesis and inhibits DNA replication in microbial cells.
- Findings :
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50/MIC (µM/µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 12 | Induces apoptosis via caspase activation |
| Anticancer | Colon Carcinoma | 8.5 | Disrupts cell cycle at G2/M phase |
| Anti-inflammatory | Murine Arthritis Model | Not specified | Inhibits TNF-alpha and IL-6 production |
| Antimicrobial | Staphylococcus aureus | 32 | Disrupts cell wall synthesis |
| Antimicrobial | Streptococcus pyogenes | 64 | Inhibits DNA replication |
Q & A
Q. How can researchers design a multi-step synthesis route for 6-ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one?
A plausible synthesis route involves:
- Step 1 : Formation of the quinolinone core via cyclization of substituted anilines with β-ketoesters under acidic conditions.
- Step 2 : Introduction of the 4-fluorobenzoyl group using Friedel-Crafts acylation or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 4-fluorobenzoyl chloride .
- Step 3 : Alkylation of the nitrogen atom with 4-methoxybenzyl chloride in the presence of a base like K₂CO₃.
- Step 4 : Ethoxy group installation via nucleophilic substitution using ethyl bromide and a phase-transfer catalyst.
Key considerations: Monitor regioselectivity in acylation/alkylation steps using TLC/HPLC, and optimize solvent systems (e.g., DMF for Pd-catalyzed reactions) .
Q. What spectroscopic and crystallographic methods are critical for structural validation of this compound?
- X-ray crystallography : Resolve the molecular geometry, including dihedral angles between the quinolinone core and substituents (e.g., fluorobenzoyl vs. methoxyphenyl groups). Use SHELX programs for structure refinement, ensuring hydrogen atoms are constrained during refinement .
- NMR/IR : Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹ in IR) and substituent positions (e.g., ¹H NMR signals for ethoxy at δ 1.2–1.4 ppm and methoxyphenyl at δ 3.8 ppm). Cross-validate with HSQC/HMBC for connectivity .
Q. How can researchers optimize purification protocols for this compound?
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to isolate high-purity crystals. Monitor solvent polarity to avoid co-precipitation of byproducts .
- Column chromatography : Employ silica gel with a gradient eluent (e.g., 5–20% ethyl acetate in hexane) for intermediates. Validate purity via HPLC (≥95% area) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in observed vs. predicted dihedral angles in the crystal structure?
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict equilibrium geometries. Compare with experimental X-ray data to identify steric or electronic distortions (e.g., π-π stacking interactions influencing methoxyphenyl orientation) .
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O bonds) that stabilize non-ideal dihedral angles .
Q. What experimental strategies can evaluate the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation products via LC-MS and identify degradation pathways (e.g., hydrolysis of the ethoxy group) .
- Thermogravimetric analysis (TGA) : Determine thermal stability by measuring weight loss at 10°C/min increments up to 300°C. Correlate with DSC data to identify phase transitions .
Q. How can researchers reconcile conflicting bioactivity data across different assay systems?
- Mechanistic profiling : Compare results from enzyme-based assays (e.g., kinase inhibition) vs. cell-based assays (e.g., cytotoxicity) to identify off-target effects or bioavailability limitations.
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing 4-fluorobenzoyl with 4-chlorobenzoyl) to isolate contributions to activity. Use ANOVA to assess statistical significance across replicates .
Q. What methodologies are suitable for studying the compound’s environmental fate in long-term ecological studies?
- Soil/water microcosms : Incubate the compound under controlled conditions (e.g., aerobic vs. anaerobic) and quantify degradation half-lives via LC-MS/MS. Track metabolites (e.g., demethylated or hydroxylated derivatives) .
- QSAR modeling : Predict biodegradability and bioaccumulation potential using software like EPI Suite, validated against experimental data .
Methodological Notes
- Crystallography : Refinement with SHELXL requires careful handling of disorder in flexible groups (e.g., ethoxy chains). Apply ISOR and DELU restraints to stabilize anisotropic displacement parameters .
- Synthetic scale-up : For multi-gram synthesis, replace Pd catalysts with cheaper Ni-based alternatives while maintaining yield (>80%) via DoE optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
